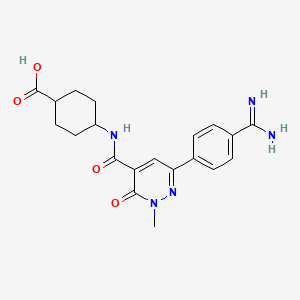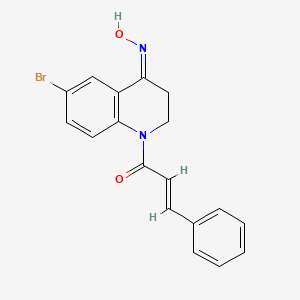
5beta-Dihydronorethisterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Dihydronorethisterone is a synthetic steroid and a major active metabolite of norethisterone (norethindrone). Norethisterone is a progestin with additional weak androgenic and estrogenic activity. This compound is formed from norethisterone by the action of the enzyme 5beta-reductase in the liver and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Dihydronorethisterone typically involves the reduction of norethisterone. The reduction is carried out using 5beta-reductase, an enzyme that converts the 3-oxo-4-ene structure of norethisterone into the 5beta-reduced product .
Industrial Production Methods
Industrial production of this compound involves biotechnological methods where engineered strains of microorganisms, such as Mycobacterium neoaurum, are used. These microorganisms are engineered to express 5beta-reductase and other necessary cofactors to efficiently convert precursors like phytosterols into this compound .
Chemical Reactions Analysis
Types of Reactions
5beta-Dihydronorethisterone undergoes various chemical reactions, including:
Reduction: Conversion to 3alpha,5beta-tetrahydronorethisterone using aldo-keto reductase family 1 member C4.
Oxidation: Potential oxidation reactions to form different metabolites.
Substitution: Possible substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions
Reduction: Aldo-keto reductase family 1 member C4 is commonly used for the reduction of this compound.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Reduction: 3alpha,5beta-tetrahydronorethisterone.
Oxidation: Various oxidized metabolites depending on the specific conditions and reagents used.
Scientific Research Applications
5beta-Dihydronorethisterone has several scientific research applications:
Mechanism of Action
5beta-Dihydronorethisterone exerts its effects by interacting with various steroid hormone receptors. It has been found to possess both progestogenic and antiprogestogenic activity, showing a profile similar to that of selective progesterone receptor modulators . The compound has a reduced affinity for the progesterone receptor compared to norethisterone but shows higher affinity for the androgen receptor . It also acts as a weak irreversible aromatase inhibitor .
Comparison with Similar Compounds
Similar Compounds
5alpha-Dihydronorethisterone: Another major active metabolite of norethisterone with similar but distinct biological activities.
Norethisterone: The parent compound with progestogenic, androgenic, and estrogenic activities.
Ethisterone: A related compound with similar metabolic pathways.
Uniqueness
5beta-Dihydronorethisterone is unique in its specific reduction pathway and its distinct profile of receptor affinities and activities. Unlike 5alpha-Dihydronorethisterone, which has marked androgenic activity, this compound has significantly diminished androgenic activity and some antiandrogenic activity .
Properties
CAS No. |
28044-91-9 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
OMGILQMNIZWNOK-UIUSIFNCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@H]4[C@@H]3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


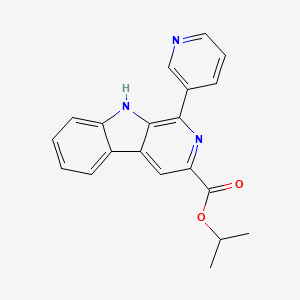
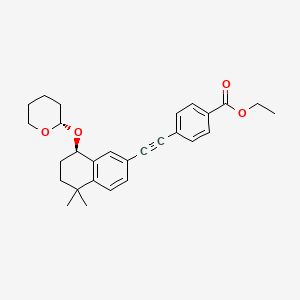
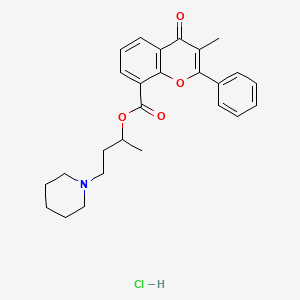
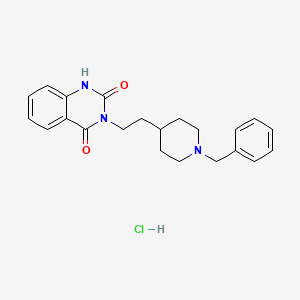
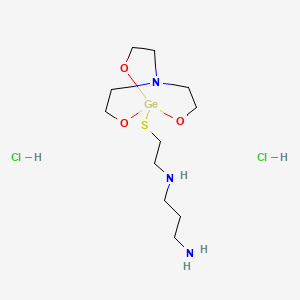
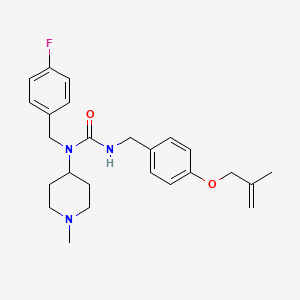
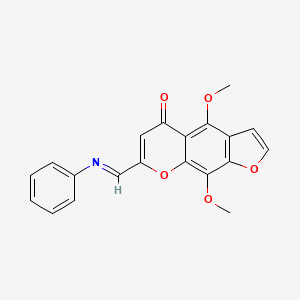
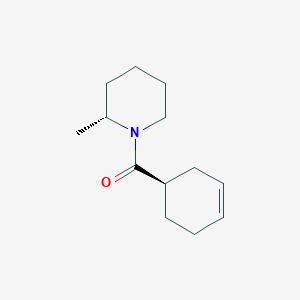
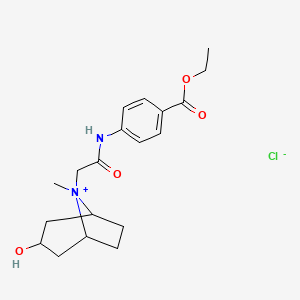
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
